DuP 734

Description

Propriétés

IUPAC Name |

2-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(4-fluorophenyl)ethanone;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO.BrH/c18-16-5-3-15(4-6-16)17(20)11-13-7-9-19(10-8-13)12-14-1-2-14;/h3-6,13-14H,1-2,7-12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZIAKMYJFJBKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159263 |

Source

|

| Record name | DuP 734 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135135-87-4 |

Source

|

| Record name | DuP 734 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135135874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DuP 734 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUP-734 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C37356QT0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Antagonistic Action of DuP 734: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

DuP 734, a novel psychoactive compound, has been characterized as a potent and selective antagonist of both sigma-1 (σ1) and serotonin (B10506) 5-HT2A receptors. This dual mechanism of action, coupled with a low affinity for dopamine (B1211576) D2 receptors, distinguishes it from typical antipsychotic agents and has prompted investigations into its potential therapeutic applications. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Mechanism: Antagonism at Sigma-1 and 5-HT2A Receptors

This compound exerts its pharmacological effects primarily through the blockade of sigma-1 and 5-HT2A receptors. In vitro receptor binding studies have demonstrated high affinity of this compound for both of these receptor types, with a significantly lower affinity for a wide range of other neurotransmitter receptors, ion channels, and second messenger systems.

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for its primary targets has been quantified in various studies. The following table summarizes the key binding parameters.

| Receptor | Radioligand | Tissue Source | Ki (nM) | KD (pM) | Reference |

| Sigma | --INVALID-LINK---SKF 10,047 | Rat brain | 10 | [1] | |

| 5-HT2 | [3H]ketanserin | Rat cortex | 15 | [1] | |

| Sigma | [3H]this compound | Guinea pig brain | 228 ± 34 | [2] | |

| Dopamine D2 | >1000 | [1] |

Table 1: Receptor Binding Affinity of this compound. Ki (inhibitory constant) and KD (dissociation constant) values represent the concentration of this compound required to occupy 50% of the respective receptors. Lower values indicate higher affinity.

It is noteworthy that this compound displays a significantly lower affinity for the dopamine D2 receptor, a primary target for many conventional antipsychotic drugs[1]. The compound also showed no significant inhibition of dopamine, serotonin, or norepinephrine (B1679862) uptake in synaptosomal preparations[1]. While one study mentions low affinity for 33 other receptors, the detailed data for this broad panel is not available in the reviewed literature.

Signaling Pathways Modulated by this compound

The antagonistic action of this compound at sigma-1 and 5-HT2A receptors leads to the modulation of distinct intracellular signaling cascades.

Blockade of 5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this receptor by serotonin initiates a cascade that results in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). By binding to the 5-HT2A receptor without activating it, this compound competitively blocks the binding of serotonin and prevents the initiation of this signaling cascade.

Modulation of Sigma-1 Receptor Function

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It is involved in the regulation of ion channels, cellular stress responses, and neuronal plasticity. As an antagonist, this compound binds to the sigma-1 receptor and inhibits its normal functioning. This can prevent the receptor from interacting with its various client proteins, including ion channels and other signaling molecules, thereby modulating their activity.

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize the mechanism of action of this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

General Protocol:

-

Tissue Preparation: Brain tissue (e.g., rat cortex, guinea pig brain) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation.

-

Incubation: The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A receptors, --INVALID-LINK---SKF 10,047 or [3H]this compound for sigma receptors) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation. For saturation binding experiments to determine KD, increasing concentrations of the radioligand are used.

In Vivo Behavioral Assays

Objective: To assess the in vivo 5-HT2A receptor antagonist activity of this compound.

Protocol:

-

Animals: Male rats are used.

-

Drug Administration: this compound is administered orally (p.o.) at various doses.

-

Induction of Head Twitches: A specific time after this compound administration, 5-hydroxy-L-tryptophan (5-HTP), a serotonin precursor, is administered to induce head-twitch behavior, which is a characteristic response mediated by 5-HT2A receptors.

-

Observation: The number of head twitches is counted for a defined period.

-

Data Analysis: The dose of this compound that produces a 50% reduction in the number of head twitches (ED50) is calculated. An ED50 of 6.5 µmol/kg has been reported for this compound in this assay[1].

Objective: To evaluate the in vivo sigma receptor antagonist activity of this compound.

Protocol:

-

Animal Model: Rats with a unilateral lesion of the substantia nigra are used. This lesion creates a dopamine imbalance, making the animals sensitive to rotational behavior induced by certain drugs.

-

Drug Administration: this compound is administered orally (p.o.) at various doses.

-

Induction of Rotation: A selective sigma receptor agonist, such as (+)-SKF 10,047 or phencyclidine, is administered.

-

Observation: The number of rotations (turns) is recorded for a specific duration.

-

Data Analysis: The dose of this compound that causes a 50% reduction in the agonist-induced rotations (ED50) is determined. Oral ED50 values of 8.7 µmol/kg and 19.6 µmol/kg have been reported for this compound against (+)-SKF 10,047 and phencyclidine-induced rotation, respectively[1].

Conclusion

This compound demonstrates a distinct mechanism of action characterized by potent antagonism of both sigma-1 and 5-HT2A receptors, with a notable lack of affinity for the dopamine D2 receptor. This pharmacological profile has been established through a combination of in vitro receptor binding assays and in vivo behavioral models. The ability of this compound to modulate two distinct signaling pathways involved in psychosis and other neuropsychiatric disorders, without the direct dopamine receptor interaction typical of many antipsychotics, underscores its potential as a novel therapeutic agent. Further research to fully elucidate its in vitro functional antagonism and a more comprehensive off-target liability profile will be crucial for its continued development.

References

- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]this compound [1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'- oxoethyl)-piperidine HBr]: a receptor binding profile of a high-affinity novel sigma receptor ligand in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

DuP 734: A Technical Guide to its Sigma Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sigma receptor binding affinity of DuP 734, a compound that has been investigated for its potential as a sigma receptor antagonist. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to support research and development in neuropharmacology and related fields.

Quantitative Binding Affinity of this compound at Sigma Receptors

The following table summarizes the reported binding affinities of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These values provide a quantitative measure of the compound's potency and selectivity.

| Receptor Subtype | Ligand | Affinity Metric | Value (nM) | Species/Tissue | Reference |

| Sigma-1 (σ₁) | This compound | Kᵢ | 1.25 | Not Specified | [1] |

| Sigma-2 (σ₂) | This compound | Kᵢ | 45.6 | Not Specified | [1] |

| Sigma (undifferentiated) | This compound | Kᵢ | 10 | Guinea Pig Brain | [2] |

| Sigma (undifferentiated) | [³H]this compound | Kₑ | 0.228 | Guinea Pig Brain | [3] |

Kᵢ (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity. Kₑ (Equilibrium Dissociation Constant): The concentration of a radioligand at which half of the receptors are occupied at equilibrium. A lower Kₑ value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assays

The binding affinity data presented above were determined using radioligand binding assays. Below are detailed methodologies typical for assessing compound affinity at sigma-1 and sigma-2 receptors.

Sigma-1 Receptor Binding Assay (Competitive Inhibition)

This protocol is designed to determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for the sigma-1 receptor.

Materials:

-

Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.

-

Tissue Preparation: Homogenates of guinea pig brain tissue, which has a high density of sigma-1 receptors.[4]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Non-specific Binding Control: Haloperidol (B65202) (10 µM).

-

Test Compound: this compound at various concentrations.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Guinea pig brains are homogenized in ice-cold assay buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kₑ value), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Determination of Non-specific Binding: A parallel set of tubes is prepared containing the membrane preparation, radioligand, and a high concentration of haloperidol (10 µM) to saturate the sigma receptors and determine the amount of non-specific binding.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Sigma-2 Receptor Binding Assay (Competitive Inhibition)

This protocol is used to determine the Kᵢ of a test compound for the sigma-2 receptor.

Materials:

-

Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG), a non-selective sigma receptor ligand.

-

Masking Agent: (+)-pentazocine (typically 200 nM to 1 µM) to block the binding of [³H]DTG to sigma-1 receptors.

-

Tissue Preparation: Homogenates of rat liver or brain tissue.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Test Compound: this compound at various concentrations.

-

Filtration Apparatus and Scintillation Counter: As described for the sigma-1 assay.

Procedure:

-

Membrane Preparation: Similar to the sigma-1 assay, prepare a membrane homogenate from the chosen tissue.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]DTG, the masking agent ((+)-pentazocine), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture under conditions that allow for equilibrium to be reached.

-

Determination of Non-specific Binding: A parallel set of tubes is prepared with the addition of a high concentration of haloperidol (10 µM).

-

Filtration and Quantification: Follow the same procedures as described for the sigma-1 receptor binding assay.

-

Data Analysis: Calculate the specific binding to sigma-2 receptors and determine the IC₅₀ and Kᵢ values for the test compound as described previously.

Visualizations: Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Radioligand Binding Assay Workflow

References

In-depth Technical Guide: 5-HT2A Antagonist Properties of DuP 734

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DuP 734, chemically identified as [1-(cyclopropylmethyl)-4-(2’(4’’-fluorophenyl)-2’-oxoethyl)-piperidine HBr], is a novel compound demonstrating high affinity for both sigma (σ) and serotonin (B10506) 5-HT2 receptors.[1] Early research suggests its potential as an antipsychotic agent, with the 5-HT2 receptor antagonism proposed to contribute to the amelioration of negative symptoms in schizophrenia.[1] This document provides a detailed overview of the available data on the 5-HT2A antagonist properties of this compound, focusing on binding affinity and in vivo functional antagonism. Due to the historical context of its development, specific in vitro functional assays for 5-HT2A receptor subtypes are not extensively reported.

Quantitative Data Summary

The following table summarizes the known quantitative pharmacological data for this compound.

| Parameter | Value | Receptor/Assay | Species | Source |

| Binding Affinity (Ki) | 15 nM | 5-HT2 Receptor | Not Specified | [1] |

| Binding Affinity (Ki) | 10 nM | Sigma (σ) Receptor | Not Specified | [1] |

| In Vivo Functional Antagonism (ED50) | 6.5 µmol/kg (p.o.) | Blockade of 5-HTP-induced head twitch | Rat | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully described in the available literature. However, based on standard pharmacological practices of the era and descriptions in related literature, the following represents a likely methodology.

Radioligand Binding Assay (General Protocol)

This protocol is a generalized representation of how the binding affinity (Ki) of this compound for the 5-HT2 receptor was likely determined. The specific radioligand and tissue preparation used in the original studies are not specified. A common radioligand for 5-HT2A receptors is [3H]ketanserin.

Objective: To determine the binding affinity of this compound for the 5-HT2 receptor.

Materials:

-

Tissue homogenate from a relevant brain region (e.g., rat frontal cortex) expressing 5-HT2 receptors.

-

Radioligand (e.g., [3H]ketanserin).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: A specific brain region is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in fresh buffer to a specific protein concentration.

-

Competitive Binding Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HTP-Induced Head Twitch Response in Rats

This in vivo assay is a classic behavioral model to assess 5-HT2A receptor agonism and antagonism.

Objective: To evaluate the 5-HT2 antagonist activity of this compound in vivo.

Materials:

-

Male rats (e.g., Sprague-Dawley).

-

5-Hydroxy-L-tryptophan (5-HTP).

-

This compound.

-

Vehicle for drug administration.

-

Observation chambers.

Procedure:

-

Acclimation: Animals are acclimated to the testing environment.

-

Drug Administration: Different doses of this compound (or vehicle) are administered orally (p.o.).

-

5-HTP Challenge: After a predetermined pretreatment time, animals are administered a dose of 5-HTP to induce the head-twitch response.

-

Behavioral Observation: Immediately after the 5-HTP challenge, the animals are placed in individual observation chambers, and the number of head twitches is counted for a specific period.

-

Data Analysis: The dose of this compound that produces a 50% reduction in the number of head twitches (ED50) compared to the vehicle-treated group is calculated.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling and Antagonism by this compound

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation by an agonist like serotonin (5-HT) leads to a cascade of intracellular events. This compound, as an antagonist, is hypothesized to block these downstream effects.

Caption: 5-HT2A signaling and this compound antagonism.

Experimental Workflow for Characterizing a Novel 5-HT2A Antagonist

The following diagram illustrates a typical workflow for the preclinical characterization of a compound like this compound as a 5-HT2A antagonist.

Caption: Preclinical characterization workflow.

Conclusion

This compound is a potent ligand with high affinity for both 5-HT2 and sigma receptors. Its in vivo activity in a 5-HT2A receptor-mediated behavioral model confirms its antagonist properties at this target. However, the lack of specific in vitro functional data for the 5-HT2A receptor subtype in the public domain represents a significant gap in its pharmacological profile. Further research utilizing modern in vitro functional assays would be necessary to fully elucidate its potency and any potential functional selectivity at the 5-HT2A receptor, and to differentiate its pharmacological effects from its activity at the sigma receptor. This would be crucial for a complete understanding of its mechanism of action and for guiding any future drug development efforts.

References

An In-depth Technical Guide to 1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine HBr (DuP 734)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine hydrobromide, also known as DuP 734, is a novel and selective ligand for sigma (σ) and serotonin (B10506) 5-HT2 receptors.[1][2][3] It has shown potential as an antipsychotic agent in preclinical studies, exhibiting a promising profile of activity without the motor side effects commonly associated with typical neuroleptics.[2][3] This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and associated signaling pathways of this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

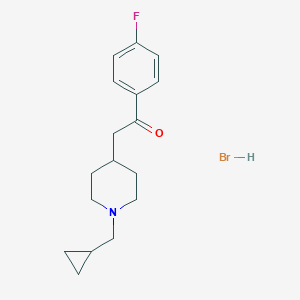

Chemical Structure and Properties

The chemical structure of 1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine is presented below. The hydrobromide salt form is commonly used in experimental studies.

Chemical Structure:

Molecular Formula: C19H24FNO · HBr

Molecular Weight: 386.31 g/mol (for the hydrobromide salt)

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine HBr is not publicly available. However, the synthesis of structurally related 4-substituted piperidine (B6355638) derivatives often involves multi-step reaction sequences. A plausible synthetic approach could involve the alkylation of a suitable 4-substituted piperidine precursor with a cyclopropylmethyl halide, followed by the introduction of the 2-(4-fluorophenyl)-2-oxoethyl moiety at the 4-position of the piperidine ring. The final step would involve the formation of the hydrobromide salt.

Pharmacology

This compound is characterized by its high affinity for both sigma and 5-HT2 receptors, with significantly lower affinity for dopamine (B1211576) D2 receptors, which is a common target for typical antipsychotic drugs.

Binding Affinity

The binding affinities of this compound for various receptors have been determined through radioligand binding assays. The key quantitative data are summarized in the table below.

| Receptor/Site | Radioligand | Tissue Source | Ki (nM) | IC50 (nM) | Reference |

| Sigma (σ) | --INVALID-LINK---3-PPP | Rat brain | 10 | ||

| 5-HT2 | [3H]ketanserin | Rat cortex | 15 | ||

| Dopamine D2 | [3H]spiperone | Rat striatum | >1000 | ||

| Sigma (σ) | [3H]this compound | Guinea pig brain | 22.5 (vs. (+)-SKF 10,047) |

In vivo activity:

| Assay | Species | ED50 / ID50 | Route | Reference |

| Mescaline-induced scratching | Rat | 0.35 mg/kg | p.o. | |

| Mescaline-induced aggressive activity | Rat | 1.9 mg/kg | p.o. | |

| Apomorphine antagonism | Rat | 12 mg/kg | p.o. | |

| Antagonism of [3H]this compound binding | Mouse | 0.02 mg/kg | i.v. | |

| Antagonism of --INVALID-LINK---SKF 10,047 binding | Mouse | 0.07 mg/kg | i.v. |

Mechanism of Action

The pharmacological effects of this compound are attributed to its interaction with sigma-1 (σ1) and serotonin 5-HT2A receptors.

Signaling Pathways

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation by ligands like this compound can modulate a variety of downstream signaling events, primarily through protein-protein interactions.

Caption: Sigma-1 receptor signaling pathway modulated by this compound.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC).

References

- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr (this compound). A selective ligand for sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'- oxoethyl)piperidine HBr], a potential antipsychotic agent: preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Studies of DuP 734: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical findings for DuP 734 [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine HBr], a novel compound with potential antipsychotic properties. The data herein is compiled from foundational studies that elucidated its receptor binding profile, mechanism of action, and behavioral effects in various animal models.

Core Compound Profile

This compound is characterized as a potent sigma (σ) and 5-hydroxytryptamine₂ (5-HT₂) receptor antagonist.[1] A key feature of its profile is the low affinity for dopamine (B1211576) D₂ receptors, distinguishing it from typical antipsychotic agents and suggesting a reduced risk of motor side effects.[2] Preclinical evidence indicates that this compound may offer therapeutic benefits for both positive and negative symptoms of psychosis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Receptor/Transporter/Ion Channel | Kᵢ (nM) | Species | Tissue Source | Reference |

| Sigma (σ) | 10 | Guinea Pig | Brain Homogenates | [1] |

| 5-HT₂ | 15 | Guinea Pig | Brain Homogenates | |

| Dopamine (D₂) | > 1000 | - | - | |

| 33 Other Receptors/Ion Channels | Low Affinity | - | - | |

| Dopamine Transporter | No Inhibition | - | Synaptosomes | |

| 5-HT Transporter | No Inhibition | - | Synaptosomes | |

| Norepinephrine Transporter | No Inhibition | - | Synaptosomes |

A second, lower affinity, haloperidol-insensitive binding site for [³H]this compound was identified in the cerebral cortex, though its identity as a neuronal receptor could not be confirmed.

Table 2: In Vivo Behavioral Pharmacology

| Model | Effect Measured | ED₅₀ (mg/kg, p.o.) | Species | Reference |

| Mescaline-Induced Scratching | Blockade | 0.35 | Rat | |

| Mescaline-Induced Aggression | Blockade | 1.9 | Rat | |

| Apomorphine-Induced Stereotypy | Antagonism | 12 | Rat | |

| 5-HTP-Induced Head Twitch | Blockade | 6.5 µmol/kg | Rat | |

| (+)-SKF 10,047-Induced Rotation | Antagonism | 8.7 µmol/kg | Rat | |

| Phencyclidine (PCP)-Induced Rotation | Antagonism | 19.6 µmol/kg | Rat | |

| Conditioned Avoidance Response | No Antagonism | - | Rat | |

| Catalepsy Induction | Not Induced | - | Rat | |

| Food-Reinforced Lever Pressing | Reduction | 6.0 | Rat | |

| Haloperidol (B65202) Potentiation (Avoidance) | 3-fold shift in Haloperidol ED₅₀ | - | Rat |

Table 3: Electrophysiological Effects

| Experimental Model | Effect | ED₉₀ (µmol/kg, i.v.) | Species | Reference |

| Extracellular single-unit recording in Substantia Nigra | Antagonism of (+)-3-PPP effect on dopamine neuronal activity | 3.6 | Rat |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for various receptors, transporters, and ion channels.

-

Tissue Preparation: Homogenates of guinea pig brain were used for the binding assays.

-

Radioligand: [³H]this compound was used as the radioligand for saturation binding studies to determine its own binding characteristics. For competitive binding assays, various radioligands specific to the receptors of interest were utilized.

-

Assay Conditions:

-

Specific binding of [³H]this compound was determined using 10 µM haloperidol to define non-specific binding.

-

The binding was conducted under optimized conditions of pH, temperature, and membrane protein concentration.

-

The reversibility and saturability of binding were assessed.

-

-

Data Analysis: The dissociation constant (KD) and maximum binding capacity (Bmax) for [³H]this compound were determined from saturation binding data. The inhibitory constant (Kᵢ) for this compound at various receptors was calculated from competitive binding experiments using the Cheng-Prusoff equation.

In Vivo Behavioral Models

-

Objective: To assess the antipsychotic-like and motor side-effect profile of this compound in animal models.

-

Animals: Male rats were used for the behavioral studies.

-

Drug Administration: this compound was administered orally (p.o.) or intravenously (i.v.) depending on the specific test.

-

Key Behavioral Paradigms:

-

Mescaline-Induced Behaviors: Rats were administered mescaline to induce scratching and aggressive behaviors, which are models for psychosis. This compound was given prior to mescaline, and the frequency of these behaviors was quantified.

-

Apomorphine-Induced Stereotypy: Apomorphine, a dopamine agonist, was used to induce stereotyped behaviors. The ability of this compound to antagonize these effects was measured.

-

5-HTP-Induced Head Twitch: 5-hydroxy-L-tryptophan (5-HTP), a serotonin (B10506) precursor, was administered to induce head twitches, a 5-HT₂ receptor-mediated behavior. The antagonistic effect of this compound was quantified.

-

Unilateral Substantia Nigra Lesion Model: Rats with unilateral 6-hydroxydopamine lesions of the substantia nigra were used. The ability of this compound to antagonize rotational behavior induced by sigma receptor agonists like (+)-SKF 10,047 and phencyclidine was assessed.

-

Conditioned Avoidance and Catalepsy: Standard operant conditioning chambers were used to assess conditioned avoidance behavior. Catalepsy was measured by the duration the animal remained in an imposed posture. These tests are sensitive to dopamine D₂ receptor blockade.

-

-

Data Analysis: The dose at which this compound produced a 50% effect (ED₅₀) was calculated for each behavioral endpoint using dose-response curves.

Electrophysiological Studies

-

Objective: To evaluate the functional antagonism of sigma receptors by this compound at the level of neuronal activity.

-

Model: Extracellular single-unit recordings from dopamine neurons in the substantia nigra of anesthetized rats.

-

Procedure:

-

A recording electrode was lowered into the substantia nigra to isolate the spontaneous firing of individual dopamine neurons.

-

The selective sigma ligand (+)-3-(3-hydroxyphenyl-N-(1-propyl) piperidine) [(+)-3-PPP] was administered to modulate the firing rate of these neurons.

-

This compound was then administered intravenously to determine its ability to antagonize the effects of (+)-3-PPP.

-

-

Data Analysis: The dose required to produce a 90% antagonism of the (+)-3-PPP effect (ED₉₀) was determined.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound's antipsychotic action.

Experimental Workflow for In Vivo Behavioral Assessment

Caption: Workflow for in vivo behavioral pharmacology studies.

Logical Relationship in Receptor Binding Profile

Caption: Receptor binding affinity profile of this compound.

References

- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'- oxoethyl)piperidine HBr], a potential antipsychotic agent: preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of DuP 734: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DuP 734, chemically identified as [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine HBr], is a novel synthetic compound characterized by its potent and selective antagonist activity at sigma (σ) and serotonin (B10506) type 2 (5-HT₂) receptors.[1] Developed by Du Pont Merck Pharmaceutical Company, initial preclinical studies in the early 1990s highlighted its potential as an antipsychotic agent with a favorable side effect profile, distinct from typical neuroleptics. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding affinity, in vivo functional activity, and the associated experimental methodologies. The document also visualizes the pertinent signaling pathways of its primary molecular targets.

Receptor Binding Profile

This compound exhibits a high affinity for both sigma and 5-HT₂ receptors, with significantly lower affinity for dopamine (B1211576) D₂ receptors. This selectivity suggests a mechanism of action that deviates from classical antipsychotic drugs, which primarily target the dopaminergic system.

Quantitative Binding Affinity Data

The binding affinities of this compound for its primary targets and key non-targets are summarized in Table 1. The data demonstrates a nanomolar affinity for sigma and 5-HT₂ receptors, while the affinity for the dopamine D₂ receptor is in the micromolar range, indicating a separation of at least two orders of magnitude.

| Receptor/Site | Ligand | Tissue Source | Kᵢ (nM) | Reference |

| Sigma | --INVALID-LINK---3-PPP | Guinea Pig Brain | 10 | [1] |

| 5-HT₂ | [³H]ketanserin | Rat Cortex | 15 | [1] |

| Dopamine D₂ | [³H]spiperone | Rat Striatum | > 1000 | [1] |

Table 1: Receptor Binding Affinities of this compound.

Furthermore, it was reported that this compound displays low affinity (Kᵢ > 1000 nM) for a wide range of other targets, including 33 other receptors and ion channels, though a specific list of these targets and their corresponding binding data is not detailed in the available literature.[1] The compound also did not inhibit the synaptosomal uptake of dopamine, serotonin, or norepinephrine.

A separate study utilizing [³H]this compound as the radioligand in guinea pig brain homogenates determined a very high affinity for the sigma receptor, with a dissociation constant (KD) of 228 ± 34 pM and a maximum binding site density (Bmax) of 3856 ± 340 fmol/mg protein.

In Vivo Pharmacological Activity

The functional antagonist properties of this compound at sigma and 5-HT₂ receptors have been demonstrated in several preclinical behavioral models in rodents. These studies provide evidence for its potential antipsychotic effects and a reduced liability for motor side effects typical of neuroleptic drugs.

Quantitative In Vivo Efficacy Data

The in vivo efficacy of this compound in various behavioral assays is presented in Table 2. The data highlights its potent antagonism of behaviors mediated by 5-HT₂ and sigma receptor activation.

| Behavioral Model | Species | Agonist | Route of Administration | ED₅₀ (μmol/kg) | Reference |

| 5-HTP-induced Head Twitch | Rat | 5-hydroxy-L-tryptophan | p.o. | 6.5 | |

| (+)-SKF 10,047-induced Rotation | Rat | (+)-SKF 10,047 | p.o. | 8.7 | |

| Phencyclidine-induced Rotation | Rat | Phencyclidine | p.o. | 19.6 | |

| Mescaline-induced Scratching | Rat | Mescaline | p.o. | 0.35 mg/kg | |

| Mescaline-induced Aggression | Rat | Mescaline | p.o. | 1.9 mg/kg | |

| Apomorphine-induced Stereotypy | Rat | Apomorphine | p.o. | 12 mg/kg | |

| Conditioned Avoidance Response | Rat | - | p.o. | Inactive | |

| Catalepsy Induction | Rat | - | p.o. | Inactive |

Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

The following sections describe the general methodologies employed in the characterization of this compound's pharmacological profile, based on the available literature.

Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

-

General Protocol:

-

Tissue Preparation: Brain regions from guinea pigs or rats (e.g., cortex, striatum) were homogenized in an appropriate buffer.

-

Incubation: The tissue homogenates were incubated with a specific radioligand for the receptor of interest (e.g., --INVALID-LINK---3-PPP for sigma receptors, [³H]ketanserin for 5-HT₂ receptors) and various concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.

-

Data Analysis: Inhibition constants (Kᵢ) were calculated from the IC₅₀ values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

In Vivo Behavioral Assays

-

Objective: To assess the in vivo 5-HT₂ receptor antagonist activity of this compound.

-

Protocol:

-

Male rats were pre-treated with this compound or vehicle via oral gavage.

-

After a set pre-treatment time, rats were administered 5-hydroxy-L-tryptophan (5-HTP), a serotonin precursor that induces head twitches via 5-HT₂ receptor activation.

-

The number of head twitches was observed and counted for a defined period.

-

The dose of this compound that produced a 50% reduction in head twitches (ED₅₀) was calculated.

-

-

Objective: To evaluate the in vivo sigma receptor antagonist activity of this compound.

-

Protocol:

-

Rats with unilateral 6-hydroxydopamine lesions of the substantia nigra were used. These lesions result in dopamine depletion on one side of the brain.

-

Animals were pre-treated with this compound or vehicle orally.

-

Subsequently, a sigma receptor agonist, such as (+)-SKF 10,047 or phencyclidine, was administered. These agonists induce rotational behavior in the lesioned rats.

-

The number of rotations was recorded over a specific time.

-

The ED₅₀ value for the antagonism of the rotational behavior was determined.

-

Signaling Pathways

This compound is an antagonist at sigma and 5-HT₂ receptors, meaning it blocks the actions of endogenous ligands or synthetic agonists at these sites. The following diagrams illustrate the generally accepted signaling pathways for these two receptor systems.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of intracellular Ca²⁺ signaling and modulates the activity of various ion channels and other signaling proteins. As an antagonist, this compound would be expected to inhibit these functions when they are stimulated by sigma receptor agonists.

5-HT₂A Receptor Signaling

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. As a 5-HT₂ antagonist, this compound blocks the initiation of this cascade by serotonin or other 5-HT₂A agonists.

Conclusion

This compound is a potent and selective sigma and 5-HT₂ receptor antagonist with demonstrated in vivo activity in preclinical models relevant to psychosis. Its pharmacological profile, characterized by high affinity for these two receptor systems and a notable lack of affinity for the dopamine D₂ receptor, distinguishes it from traditional antipsychotic medications. This suggests a potential therapeutic utility with a reduced risk of extrapyramidal side effects. Further research to fully elucidate its selectivity across a broader range of CNS targets and to understand the detailed molecular consequences of its antagonist activity would be beneficial for a complete characterization of this compound.

References

In Vitro Characterization of DuP 734: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DuP 734, chemically identified as [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine HBr], is a novel pharmacological agent with high affinity for both sigma (σ) and serotonin (B10506) 5-HT2 receptors.[1] It exhibits a notable lack of affinity for dopamine (B1211576) receptors, suggesting a unique mechanism of action compared to traditional antipsychotic drugs.[1] This document provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways.

Quantitative Pharmacological Data

The in vitro binding profile of this compound has been determined through radioligand binding assays, revealing its high affinity for sigma and 5-HT2 receptors. The data is summarized in the tables below.

Table 1: Receptor Binding Affinity of this compound

| Receptor | K_i_ (nM) | Radioligand | Tissue Source | Reference |

| Sigma | 10 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | [1] |

| 5-HT₂ | 15 | [³H]Ketanserin | Guinea Pig Brain | [1] |

| Dopamine D₂ | > 1000 | Not Specified | Not Specified | [1] |

Table 2: Saturation Binding Parameters for [³H]this compound at Sigma Receptors

| Parameter | Value | Tissue Source | Reference |

| K_d_ (pM) | 228 ± 34 | Guinea Pig Brain (Cerebellum) | [2] |

| B_max_ (fmol/mg protein) | 3856 ± 340 | Guinea Pig Brain (Cerebellum) | [2] |

Signaling Pathways

This compound is characterized as an antagonist at both sigma and 5-HT2 receptors.[1] Understanding the downstream signaling cascades of these receptors is crucial for elucidating the compound's mechanism of action.

5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[3] As an antagonist, this compound would inhibit the activation of this cascade by serotonin (5-HT).

Caption: Antagonism of the 5-HT₂ₐ Receptor Gq/11 Signaling Pathway by this compound.

Sigma-1 Receptor Signaling Pathway

The sigma-1 (σ₁) receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER). It modulates intracellular calcium signaling, primarily through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP₃R).[4] As an antagonist, this compound would interfere with these modulatory functions.

Caption: Antagonism of Sigma-1 Receptor-Mediated Modulation of Calcium Signaling by this compound.

Experimental Protocols

The following are representative protocols for the in vitro characterization of this compound based on standard methodologies.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i_) of this compound for sigma and 5-HT2 receptors.

Materials:

-

Guinea pig brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligands: --INVALID-LINK---Pentazocine (for sigma receptors), [³H]Ketanserin (for 5-HT2 receptors)

-

Unlabeled ligands for non-specific binding determination (e.g., Haloperidol for sigma, Serotonin for 5-HT2)

-

This compound solutions of varying concentrations

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Homogenize guinea pig brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its K_d_), and either buffer, unlabeled ligand (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Caption: Workflow for Radioligand Binding Assay.

Functional Antagonism Assay (5-HT₂ₐ Receptor)

Objective: To determine the functional antagonist potency of this compound at the 5-HT₂ₐ receptor by measuring its ability to inhibit serotonin-induced intracellular calcium mobilization.

Materials:

-

Cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium and reagents

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Serotonin (5-HT) solutions

-

This compound solutions of varying concentrations

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture and Dye Loading:

-

Plate the 5-HT₂ₐ receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

-

Antagonist Pre-incubation:

-

Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation and Signal Detection:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of serotonin (typically the EC₈₀) into the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response elicited by serotonin in the absence of this compound.

-

Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the serotonin-induced calcium response.

-

Caption: Workflow for 5-HT₂ₐ Functional Antagonism Assay.

Conclusion

The in vitro characterization of this compound reveals it to be a potent antagonist at both sigma and 5-HT2 receptors, with negligible affinity for dopamine receptors. Its mechanism of action involves the inhibition of the canonical Gq/11 signaling pathway for the 5-HT₂ₐ receptor and the modulation of intracellular calcium signaling for the sigma-1 receptor. The provided data and experimental frameworks serve as a foundational guide for further research and development of this and similar compounds.

References

- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]this compound [1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'- oxoethyl)-piperidine HBr]: a receptor binding profile of a high-affinity novel sigma receptor ligand in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Sigma Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sigma receptors, once mischaracterized as opioid receptors, have emerged as a distinct and compelling class of therapeutic targets for a wide range of pathologies. Comprising two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), these receptors are integral membrane proteins primarily located at the mitochondria-associated membrane of the endoplasmic reticulum, where they function as molecular chaperones. Their unique ability to modulate a multitude of downstream signaling pathways positions them as critical players in cellular homeostasis and stress responses. This technical guide provides an in-depth exploration of the therapeutic potential of sigma receptor antagonists, summarizing key preclinical and clinical findings, detailing experimental methodologies for their investigation, and visualizing the intricate signaling networks they influence. The evidence strongly suggests that antagonizing sigma receptor activity holds significant promise for the development of novel therapeutics for neuropathic pain, cancer, neurodegenerative diseases, and psychiatric disorders.

Introduction to Sigma Receptors

Sigma receptors are ligand-operated molecular chaperones that are distinct from other receptor systems.[1]

-

Sigma-1 Receptor (σ1R): A 223-amino acid protein, σ1R is a well-characterized transmembrane protein.[2] Under basal conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum.[3] Upon stimulation by ligands or cellular stress, σ1R dissociates from BiP and can translocate to other cellular compartments to interact with a variety of "client" proteins, including ion channels and G-protein-coupled receptors.[1][3]

-

Sigma-2 Receptor (σ2R)/TMEM97: More recently identified, the σ2R is encoded by the TMEM97 gene.[4] It is a four-pass transmembrane protein also located in the endoplasmic reticulum.[4] σ2R is highly expressed in proliferating cells, including many types of tumor cells, making it a promising target for cancer therapeutics and diagnostics.[5]

Therapeutic Applications of Sigma Receptor Antagonists

The ubiquitous expression and modulatory functions of sigma receptors make their antagonists promising candidates for various therapeutic areas.

Neuropathic Pain

A substantial body of preclinical and clinical evidence supports the role of σ1R antagonists in the management of neuropathic pain.[6][7] These antagonists have demonstrated efficacy in various animal models of neuropathic pain, including those induced by nerve injury and chemotherapy.[7][8] The analgesic effects are believed to be mediated through the modulation of ion channels and glutamatergic neurotransmission.[1][2] A leading example is E-52862, a selective σ1R antagonist that has undergone phase II clinical trials for neuropathic pain.[7]

Cancer

Both σ1R and σ2R are implicated in cancer pathophysiology. Antagonists of σ1R have been shown to induce apoptosis in various cancer cell lines.[9] Conversely, σ2R is overexpressed in many tumor types, and its ligands are being explored for both therapeutic and diagnostic purposes.[5] While σ2R agonists are often investigated for their pro-apoptotic effects, antagonists are also being studied for their potential to modulate tumor cell survival and proliferation.[9]

Neurodegenerative Diseases

Sigma receptors, particularly σ1R, are involved in neuronal survival and protection against cellular stress. While σ1R agonists are often explored for their neuroprotective effects, antagonists are also under investigation for their potential to modulate neuronal signaling pathways implicated in diseases like Alzheimer's and Parkinson's disease.[10] For instance, σ2R antagonists are being developed to target the synaptopathic effects of amyloid-β oligomers in Alzheimer's disease.

Psychiatric Disorders

Sigma receptors modulate key neurotransmitter systems, including the dopaminergic and serotonergic systems, which are central to the pathophysiology of many psychiatric disorders.[4] Consequently, σ1R antagonists have been investigated for their potential in treating conditions such as schizophrenia and depression, with some studies suggesting a role in ameliorating cognitive and negative symptoms.

Quantitative Data on Sigma Receptor Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of selected sigma receptor antagonists. This data is crucial for comparing the potency and selectivity of different compounds.

Table 1: Binding Affinities (Ki) of Sigma-1 Receptor Antagonists

| Compound | Target | Ki (nM) | Species/Tissue | Radioligand |

| E-52862 | σ1R | 1.4 | - | - |

| CM 304 | σ1R | 0.684 | - | [+]-Pentazocine |

| (+)-MR200 | σ1R | - | - | - |

| Haloperidol | σ1R | 2.8 | Rat Brain | - |

| Rimcazole | σ1R | 125 | MDA-MB-468 cells | [+]-Pentazocine |

| IPAG | σ1R | 2.5 | MDA-MB-468 cells | [+]-Pentazocine |

| Compound 2 | σ1R | 11.00 ± 0.07 (pKi) | - | - |

| Compound 3 | σ1R | 10.89 ± 0.05 (pKi) | - | - |

Note: Ki values can vary depending on the experimental conditions, including the radioligand used and the tissue preparation.[11][12][13][14][15]

Table 2: Binding Affinities (Ki) of Sigma-2 Receptor Antagonists

| Compound | Target | Ki (nM) | Species/Tissue | Radioligand |

| CM 304 | σ2R | 388 | - | [3H]DTG |

| MAM03055A | σ2R | 55.9 ± 4.2 | - | [3H]DTG |

| CM572 | σ2R | 14.6 ± 6.9 | - | [3H]DTG |

| CMHN | σ2R | 60.15 ± 13.3 | - | [3H]DTG |

| PB28 | σ2R | 5.42 | - | - |

| Compound 2 | σ2R | 6.33 ± 0.11 (pKi) | - | - |

| Compound 3 | σ2R | 6.09 ± 0.07 (pKi) | - | - |

Note: [3H]DTG is a common radioligand for σ2R, often used in the presence of a σ1R ligand to mask σ1R binding sites.[13][15][16][17]

Table 3: Functional Potencies (IC50/EC50) of Sigma Receptor Antagonists

| Compound | Assay | Cell Line/Model | IC50/EC50 (µM) |

| PW507 | CYP Inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4) | Human liver microsomes | >50 |

| E-52862 | CYP Inhibition (CYP1A2) | Human liver microsomes | 7.4 |

| E-52862 | CYP Inhibition (CYP2C9, 2C19, 2D6, 3A4) | Human liver microsomes | >50 |

| Rimcazole | Metabolic Activity (MTS assay) | MDA-MB-468 cells | 45 |

| IPAG | Cell Proliferation (MTS assay) | MDA-MB-468 cells | 24 |

| IPAG | Calcium Assay | MDA-MB-468 cells | 123 (EC50) |

| Siramesine | Cell Viability | EMT-6 cells | 5.3 (EC50) |

| Siramesine | Cell Viability | MDA-MB-435 cells | 9.3 (EC50) |

Note: Functional potencies are highly dependent on the specific assay and cell type used.[14][18][19]

Key Experimental Protocols

Detailed methodologies are essential for the accurate investigation of sigma receptor antagonists. The following are protocols for key in vitro and in vivo experiments.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for σ1R or σ2R.

Materials:

-

Test compound

-

Radioligand (e.g., [3H]-(+)-pentazocine for σ1R, [3H]DTG for σ2R)

-

Membrane preparation from a tissue or cell line expressing the target receptor

-

Assay buffer

-

Non-specific binding control (e.g., a high concentration of a known ligand)

-

96-well plates

-

Filter mats

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and either the test compound or vehicle.

-

For non-specific binding wells, add a high concentration of a non-labeled ligand.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through filter mats to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[11]

In Vitro Cell Viability/Cytotoxicity Assay (MTS Assay)

Objective: To assess the effect of a sigma receptor antagonist on cell proliferation and survival.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C until a color change is apparent.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[20]

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of a sigma receptor antagonist in a cancer model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Test compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment groups (e.g., vehicle control, test compound).

-

Administer the test compound according to the desired dosing schedule.

-

Measure tumor volume with calipers regularly.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.[20]

In Vivo Neuropathic Pain Model (Spared Nerve Injury - SNI)

Objective: To assess the analgesic effect of a sigma receptor antagonist in a model of neuropathic pain.

Materials:

-

Rats or mice

-

Anesthetic

-

Surgical instruments

-

Test compound formulated for in vivo administration

-

Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, acetone (B3395972) for cold allodynia)

Procedure:

-

Anesthetize the animal.

-

Perform the SNI surgery, which involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.

-

Allow the animals to recover and for neuropathic pain behaviors to develop (typically over several days).

-

Administer the test compound or vehicle.

-

Assess pain-related behaviors at various time points post-administration.

Signaling Pathways and Mechanisms of Action

Sigma receptor antagonists exert their therapeutic effects by modulating a complex network of intracellular signaling pathways.

Sigma-1 Receptor Signaling

The σ1R acts as a molecular chaperone, and its antagonism can influence multiple downstream pathways.

Caption: Sigma-1 receptor antagonist signaling pathway.

Antagonists are thought to stabilize the inactive conformation of the σ1R, preventing its dissociation from BiP and subsequent interaction with client proteins.[3] This can lead to:

-

Modulation of Ion Channel Activity: By preventing σ1R's interaction with ion channels like the NMDA receptor and various potassium channels, antagonists can reduce neuronal hyperexcitability, a key factor in neuropathic pain.[2][22]

-

Alteration of GPCR Signaling: σ1R can form heteromers with G-protein coupled receptors, such as the dopamine D1 receptor.[23] Antagonists can disrupt this interaction, thereby modulating dopaminergic signaling.[23]

-

Induction of ER Stress: In some cancer cells, σ1R antagonism can lead to the accumulation of unfolded proteins and induce ER stress, ultimately triggering apoptosis.

Sigma-2 Receptor Signaling

The signaling pathways of σ2R are less understood but are known to be involved in cell proliferation and survival.

Caption: Sigma-2 receptor antagonist signaling pathway.

σ2R antagonists are thought to exert their effects by:

-

Interfering with PGRMC1 Interaction: σ2R interacts with the progesterone (B1679170) receptor membrane component 1 (PGRMC1), which is involved in various signaling pathways, including those mediated by the epidermal growth factor receptor (EGFR).[19][24] Antagonists may disrupt this interaction, leading to decreased cell proliferation and survival in cancer cells.

-

Modulating Calcium Signaling: σ2R plays a role in regulating intracellular calcium homeostasis.[4] Antagonists can alter calcium signaling, which is particularly relevant in the context of neuronal function and neurodegenerative diseases.

Experimental Workflow

The investigation of a novel sigma receptor antagonist typically follows a structured workflow.

Caption: Experimental workflow for sigma receptor antagonist development.

Conclusion and Future Directions

Sigma receptor antagonists represent a promising and versatile class of therapeutic agents with the potential to address significant unmet medical needs in oncology, neurology, and psychiatry. The continued elucidation of their complex mechanisms of action and the development of more selective and potent antagonists will be crucial for translating their therapeutic potential into clinical reality. Future research should focus on:

-

Developing more selective antagonists: Differentiating the therapeutic effects of σ1R versus σ2R antagonism is critical.

-

Identifying novel biomarkers: Biomarkers could help identify patient populations most likely to respond to sigma receptor-targeted therapies.

-

Exploring combination therapies: Combining sigma receptor antagonists with existing treatments may offer synergistic benefits.

The comprehensive understanding of the pharmacology and signaling of sigma receptors, facilitated by the experimental approaches outlined in this guide, will undoubtedly pave the way for the successful clinical development of this exciting class of drugs.

References

- 1. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The essential roles of protein–protein interaction in sigma-1 receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 5. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Recent Developments in Sigma-2 Receptor Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of DuP 734

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a plausible synthetic route and purification of DuP 734, chemically known as [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine HBr]. This compound is a notable sigma and 5-hydroxytryptamine (5-HT2) receptor antagonist.[1][2] Given the limited publicly available synthesis data, this protocol is constructed based on established organometallic and heterocyclic chemistry principles. The protocol outlines a multi-step synthesis beginning from commercially available starting materials, followed by a comprehensive purification strategy to yield the final active pharmaceutical ingredient (API) as a hydrobromide salt.

Introduction to this compound

This compound is a high-affinity ligand for sigma (Ki = 10 nM) and 5-HT2 (Ki = 15 nM) receptors, with low affinity for dopamine (B1211576) receptors.[1] It has been investigated for its potential as an antipsychotic agent, possibly offering benefits for the negative symptoms of schizophrenia without the motor side effects typical of neuroleptics.[1][2] The chemical structure consists of a 1-(cyclopropylmethyl)piperidine (B13992919) core linked at the 4-position to a 2-(4-fluorophenyl)-2-oxoethyl side chain. The final product is typically isolated as a hydrobromide salt to improve its stability and handling properties.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of a key piperidine (B6355638) intermediate followed by the introduction of the aromatic ketone side chain. A robust method for the key carbon-carbon bond formation is the use of an organometallic reagent with a Weinreb amide, which is known for its high selectivity in producing ketones.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-(cyclopropylmethyl)piperidine-4-carboxylate

This step involves the N-alkylation of the piperidine ring via reductive amination.

-

Materials:

-

Ethyl piperidine-4-carboxylate (1.0 eq)

-

Cyclopropanecarboxaldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Protocol:

-

Dissolve ethyl piperidine-4-carboxylate in DCE.

-

Add cyclopropanecarboxaldehyde to the solution.

-

Add sodium triacetoxyborohydride portion-wise over 30 minutes, maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

-

Quench the reaction by carefully adding saturated NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of 1-(cyclopropylmethyl)piperidine-4-carboxylic acid

This step is a standard ester hydrolysis.

-

Materials:

-

Ethyl 1-(cyclopropylmethyl)piperidine-4-carboxylate (1.0 eq)

-

Lithium hydroxide (B78521) (LiOH) (2.0 eq)

-

Tetrahydrofuran (THF) and Water

-

1M Hydrochloric acid (HCl)

-

-

Protocol:

-

Dissolve the ester from Step 1 in a mixture of THF and water.

-

Add LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the THF under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify to pH ~6 with 1M HCl to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 3: Synthesis of N-methoxy-N-methyl-1-(cyclopropylmethyl)piperidine-4-carboxamide (Weinreb Amide)

The carboxylic acid is converted to a Weinreb amide to ensure the subsequent Grignard reaction stops at the ketone stage.

-

Materials:

-

1-(cyclopropylmethyl)piperidine-4-carboxylic acid (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar coupling agent (1.5 eq)

-

HOBt (Hydroxybenzotriazole) (1.5 eq)

-

Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dichloromethane (DCM)

-

-

Protocol:

-

Suspend the carboxylic acid from Step 2 in DCM.

-

Add EDC, HOBt, N,O-dimethylhydroxylamine hydrochloride, and TEA.

-

Stir the mixture at room temperature for 12-24 hours.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Step 4: Synthesis of this compound (Free Base)

This is the key C-C bond-forming step.

-

Materials:

-

Weinreb amide from Step 3 (1.0 eq)

-

4-Fluorobromobenzene (1.5 eq)

-

Magnesium turnings (1.6 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

-

Protocol:

-

Prepare the Grignard reagent: Add 4-fluorobromobenzene to a suspension of magnesium turnings in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution of the Weinreb amide in anhydrous THF to 0 °C.

-

Slowly add the prepared Grignard reagent to the Weinreb amide solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding saturated NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude free base by column chromatography.

-

Step 5: Synthesis of this compound (Hydrobromide Salt)

The final step is the formation of the HBr salt, which often aids in purification by crystallization.

-

Materials:

-

This compound free base from Step 4

-

48% Hydrobromic acid (HBr) in water or HBr in acetic acid

-

Isopropanol or Ethanol

-

Diethyl ether

-

-

Protocol:

-

Dissolve the purified free base in isopropanol.

-

Cool the solution in an ice bath.

-

Add a stoichiometric amount of HBr solution dropwise with stirring.

-